![molecular formula C10H10ClF2N3 B1460377 [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 2097891-03-5](/img/structure/B1460377.png)
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Overview
Description
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride, also known as DFPMA-HCl, is an organic compound with a wide range of applications in the field of synthetic chemistry and scientific research. DFPMA-HCl is a colorless, crystalline solid that is soluble in water and alcohols. It is a versatile reagent used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. In addition, DFPMA-HCl is also used in the preparation of various heterocyclic compounds and in the synthesis of other organic compounds.
Scientific Research Applications
Pharmacological Research: Antiepileptic Drug Analysis
This compound has been utilized in the development of analytical methods for determining the presence of rufinamide, an antiepileptic drug, in the presence of its degradation products. The research focuses on stability-indicating assays, which are crucial for ensuring the safety and efficacy of pharmaceuticals .
Paramagnetic NMR Spectroscopy
In the field of inorganic chemistry, the compound has been used to study the paramagnetically shifted NMR signals from pyridine H atoms on synthetic nonheme FeIV=O complexes. This research aids in understanding the electronic structures and geometries of paramagnetic complexes .
properties
IUPAC Name |
[1-(2,6-difluorophenyl)pyrazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3.ClH/c11-8-2-1-3-9(12)10(8)15-5-4-7(6-13)14-15;/h1-5H,6,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENPPJBYFDAMRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=CC(=N2)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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